PSB-1434

説明

PSB-1434 is an inhibitor for monoamine oxidase B (MAO-B), with an IC50 of 1.59 nM . It is used for research purposes .

Molecular Structure Analysis

The molecular formula of this compound is C14H9F2N3O . The molecular weight is 273.24 . The SMILES representation is O=C(NC1=CC=C(C(F)=C1)F)C2=CC3=C(C=C2)NN=C3 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 273.24 and a molecular formula of C14H9F2N3O . The elemental composition is C, 61.54; H, 3.32; F, 13.91; N, 15.38; O, 5.86 .作用機序

特性

| { "Design of the Synthesis Pathway": "The synthesis of PSB-1434 can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "4-bromo-2-fluoroaniline", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "triethylamine", "acetonitrile", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: 4-bromo-2-fluoroaniline is reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of triethylamine and acetonitrile to form an intermediate product.", "Step 2: The intermediate product is then treated with sodium hydroxide to form the final product.", "Step 3: The final product is purified by recrystallization using hydrochloric acid and water." ] } | |

CAS番号 |

1619884-65-9 |

分子式 |

C14H9F2N3O |

分子量 |

273.24 |

IUPAC名 |

N-(3,4-Difluorophenyl)-1H-indazole-5-carboxamide |

InChI |

InChI=1S/C14H9F2N3O/c15-11-3-2-10(6-12(11)16)18-14(20)8-1-4-13-9(5-8)7-17-19-13/h1-7H,(H,17,19)(H,18,20) |

InChIキー |

SFDOMGAQGMFHNI-UHFFFAOYSA-N |

SMILES |

O=C(C1=CC2=C(NN=C2)C=C1)NC3=CC=C(F)C(F)=C3 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

PSB-1434; PSB 1434; PSB1434; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

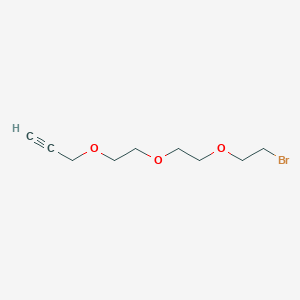

Feasible Synthetic Routes

Q & A

Q1: How does PSB-1434 interact with MAO-B and what are the downstream effects of this interaction?

A1: While the specific binding interactions of this compound are not explicitly described in the provided abstract, it states that this compound and its related analogs act as competitive and reversible inhibitors of monoamine oxidase B (MAO-B) []. This suggests that this compound likely binds to the active site of MAO-B, preventing the enzyme from binding to its natural substrates, such as dopamine and phenylethylamine. Inhibition of MAO-B leads to increased levels of these neurotransmitters in the brain, which is a desired effect for treating neurological disorders like Parkinson's disease.

Q2: What is known about the structure-activity relationship (SAR) of this compound and its analogs?

A2: The research highlights the importance of the indazole or indole core structure, the carboxamide linker, and the substitution pattern on the phenyl ring for potent MAO-B inhibition []. Specifically, the 3,4-difluorophenyl group in this compound was found to be optimal for combining high potency and selectivity with favorable physicochemical properties []. The study also explored replacing the carboxamide with a methanimine linker, resulting in another potent class of MAO-B inhibitors, demonstrating the possibility for further structural modifications [].

Q3: Did the researchers use computational methods to study this compound and its interactions with MAO-B?

A3: Yes, the research employed computational docking studies to understand how this compound and its analogs interact with the MAO-B binding site []. These studies provided insights into the binding mode and helped explain the high potency observed for these inhibitors, even with their relatively small size [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2-Propynyloxy)ethoxy]ethylamine](/img/structure/B610227.png)